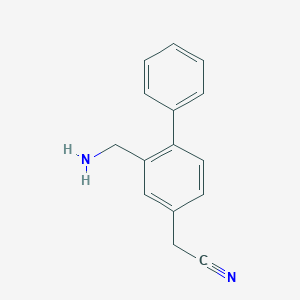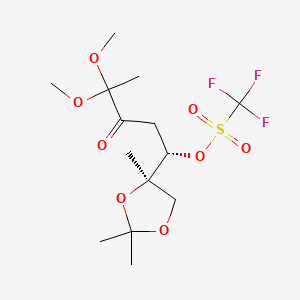
1-Butylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpiperidin-3-ol is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 1-butylpiperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding piperidinone derivative. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-butylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-butylpiperidine using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-Butylpiperidin-3-one.
Reduction: 1-Butylpiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
1-Butylpiperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butylpiperidin-3-ol involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
1-Butylpiperidin-3-ol can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-3-ol: Similar structure but with a methyl group instead of a butyl group.
1-Ethylpiperidin-3-ol: Contains an ethyl group instead of a butyl group.
1-Propylpiperidin-3-ol: Contains a propyl group instead of a butyl group.
Uniqueness: this compound is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The butyl group provides distinct steric and electronic properties compared to shorter alkyl chains .
Properties
CAS No. |
33531-28-1 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-butylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-6-10-7-4-5-9(11)8-10/h9,11H,2-8H2,1H3 |
InChI Key |
UISZWADDKPLXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)











